molecular formula C20H20N2O3S2 B2558839 N-(3-ethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226436-58-3

N-(3-ethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

Cat. No. B2558839
CAS RN: 1226436-58-3
M. Wt: 400.51
InChI Key: DPPIHUNLAGMIAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the amide group, and the sulfonyl group. These functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group might participate in condensation reactions, and the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthetic Methodologies

A versatile synthetic approach is highlighted in the preparation of 2-amino-3-carboxamide derivatives of thiophene via a four-component Gewald reaction under aqueous conditions. This method emphasizes the efficient room-temperature formation of these compounds, showcasing their potential in diverse synthetic applications (Abaee & Cheraghi, 2013). Additionally, the synthesis of novel nonproteinogenic amino acids, incorporating both an N-ethyl and an α,β-dehydro moiety, demonstrates the compound's utility in expanding the repertoire of amino acid derivatives for various research applications (Monteiro, Kołomańska, & Suárez, 2010).

Biological Activities

Research into thiophene-3-carboxamide derivatives reveals their potential in biological activities. For example, some derivatives show significant antibacterial and antifungal activities, suggesting their applicability in developing new antibiotic and antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003). The exploration of thiophene-2-carboxamide derivatives for their antimicrobial activity further underscores the potential of these compounds in addressing various microbial challenges (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

Material Sciences and Sensor Development

In the field of material sciences, the compound's derivatives are utilized in developing sensitive and selective chemosensors for ions like Cu2+ and H2PO4−. This application demonstrates the compound's role in advancing analytical and diagnostic methodologies through the synthesis of highly selective fluorescence chemosensors (Meng, Li, Ma, Wang, Hu, & Cao, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific context or experimental data, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(3-ethylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-3-15-8-7-9-16(14-15)21-20(23)19-18(12-13-26-19)22(2)27(24,25)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPIHUNLAGMIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

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